Home > Products > Screening Compounds P145804 > 7-Bromo-1-methylquinolin-4(1H)-one
7-Bromo-1-methylquinolin-4(1H)-one -

7-Bromo-1-methylquinolin-4(1H)-one

Catalog Number: EVT-13608641
CAS Number:
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-1-methylquinolin-4(1H)-one is a chemical compound with the molecular formula C10H8BrNOC_{10}H_8BrNO and a CAS number of 89446-51-5. This compound is part of the quinoline family, which consists of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The bromination of quinolinones, such as 7-Bromo-1-methylquinolin-4(1H)-one, is particularly significant in medicinal chemistry for developing new therapeutic agents .

Source and Classification

7-Bromo-1-methylquinolin-4(1H)-one can be synthesized through various chemical reactions involving quinoline derivatives. It is classified under the category of heterocycles and specifically falls within the class of substituted quinolinones. Its synthesis and applications have been studied extensively in scientific literature, highlighting its potential in pharmaceutical development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Bromo-1-methylquinolin-4(1H)-one typically involves bromination reactions using molecular bromine or N-bromosuccinimide (NBS) as halogenating agents. The reactions are often conducted in solvents such as glacial acetic acid or chloroform, sometimes in the presence of catalysts like benzoyl peroxide to enhance yields.

For instance, a study demonstrated that bromination could be directed by the substituents present on the quinoline ring, influencing the regioselectivity of the reaction. The resulting bromo derivatives were characterized using techniques such as 1H^{1}H NMR spectroscopy and elemental analysis to confirm their structures .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Bromo-1-methylquinolin-4(1H)-one features a quinoline backbone with a bromine atom at the seventh position and a methyl group at the first position. The compound's structural formula is represented as follows:

Molecular Formula C10H8BrNO\text{Molecular Formula }C_{10}H_8BrNO

Key structural data include:

  • Molecular Weight: 238.08 g/mol
  • Melting Point: Data varies but generally reported above room temperature.
  • Chemical Structure: The compound features a bicyclic structure characteristic of quinolines, with nitrogen incorporated into the aromatic system .
Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-1-methylquinolin-4(1H)-one participates in various chemical reactions typical for quinoline derivatives. These include:

  • Bromination: Further bromination can occur at different positions depending on existing substituents.
  • Nucleophilic Substitution Reactions: The presence of the bromine atom makes it susceptible to nucleophilic attack, allowing for further functionalization.
  • Alkylation Reactions: Alkylation can be performed using various alkyl halides to introduce additional functional groups .

The reactivity profile indicates that this compound can be utilized in synthesizing more complex molecules with potential biological activity.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-Bromo-1-methylquinolin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. For example, studies suggest that quinolone derivatives can inhibit bacterial enzymes involved in DNA replication, thus exhibiting antimicrobial properties.

The specific pathways depend on the substituents on the quinoline ring and their electronic effects, which influence binding affinity to target sites. Research has indicated that modifications at various positions can enhance or diminish biological activity, making structure-activity relationship studies crucial in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physical Properties:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; insoluble in water.

Chemical Properties:

  • Stability: Generally stable under normal conditions but sensitive to moisture and light.
  • Reactivity: Exhibits reactivity typical of halogenated compounds; can undergo nucleophilic substitution due to the presence of the bromine atom.

Relevant Data:
Safety data indicates moderate hazards associated with skin irritation and respiratory effects upon exposure .

Applications

Scientific Uses

7-Bromo-1-methylquinolin-4(1H)-one has several applications in scientific research:

  • Medicinal Chemistry: Used as a building block for synthesizing novel pharmaceuticals targeting bacterial infections.
  • Biological Studies: Investigated for its effects on quorum sensing mechanisms in bacteria, which could lead to new antimicrobial strategies.
  • Material Science: Potentially used in developing materials with specific electronic or optical properties due to its unique structure .

The ongoing research into this compound underscores its importance in both medicinal chemistry and material science, paving the way for innovative applications in various fields.

Introduction to Quinolin-4(1H)-one Derivatives in Medicinal Chemistry

Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyridinone moiety. This core structure exhibits remarkable structural versatility, enabling diverse electronic and steric modifications that fine-tune pharmacological properties. The 4(1H)-quinolone motif serves as a critical pharmacophore in antiparasitic drug discovery due to its ability to interact with multiple biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. Its planar configuration facilitates intercalation into nucleic acids or enzymatic pockets, while substituents at key positions (particularly C-7 and N-1) modulate bioavailability, target affinity, and physicochemical properties.

Historical Context of 4(1H)-Quinolones as Antiparasitic Leads

The antiparasitic potential of quinolines was first realized with quinine's isolation in the 19th century, but systematic exploration of 4(1H)-quinolone derivatives accelerated during the mid-20th century. Early synthetic analogs revealed that the 4-oxo group significantly enhanced bioactivity against Plasmodium and Trypanosoma species compared to simple quinoline cores. This scaffold gained prominence when chloroquine-resistant malaria parasites emerged, prompting research into quinolone-based alternatives. Contemporary drug development efforts, particularly against neglected tropical diseases (NTDs), have reinvigorated interest in these compounds. For Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, quinolin-4(1H)-ones demonstrate exceptional cytocidal activity. Lapatinib-derived analogs exemplify this trend, where structural optimization of 4(1H)-quinolone cores yielded compounds like NEU-1953 (EC~50~ 0.43 µM against T. brucei), establishing them as viable leads for overcoming drug resistance and toxicity limitations of existing therapies [1] [6]. The World Health Organization (WHO) and Drugs for Neglected Diseases Initiative (DNDi) target product profiles emphasize the need for such orally bioavailable, blood-brain barrier-penetrating agents, positioning 4(1H)-quinolones as strategic scaffolds for antiparasitic development [1].

Role of Halogenation in Enhancing Bioactivity of Quinoline Scaffolds

Halogenation, particularly bromination, is a cornerstone strategy for optimizing quinoline-based therapeutics. Bromine incorporation at the C-7 position (7-bromo substitution) exerts multifaceted effects on molecular properties and bioactivity:

Table 1: Impact of Halogen Substituents on Quinoline Bioactivity

HalogenElectronic EffectsSteric/Binding EffectsSolubility/ADME Influence
Bromine (Br)Strong -I effect reduces electron density of quinoline ring, enhancing electrophilic interactions with target sitesCreates hydrophobic binding pockets; fills specific enzyme cavities via van der Waals forcesIncreases lipophilicity (cLogP ≈ +0.5), potentially reducing aqueous solubility but improving membrane permeability
Chlorine (Cl)Moderate -I effectSmaller atomic radius than Br; less effective at filling large hydrophobic pocketsLower lipophilicity increase (cLogP ≈ +0.4) vs. Br
Fluorine (F)Strong -I effect; potential dipole interactionsMinimal steric impact; primarily alters electronic propertiesCan improve metabolic stability but may reduce passive diffusion

Bromine's balanced combination of significant hydrophobicity (enhancing membrane penetration), moderate steric bulk (optimally filling target protein pockets), and electron-withdrawing capability (polarizing the quinoline core) makes it superior to other halogens for enhancing trypanocidal activity. In lapatinib-derived 4(1H)-quinolones, bromine at C-7 was critical for maintaining sub-micromolar potency against T. brucei while allowing other modifications to address solubility limitations [1] [8]. The halogen's ability to participate in halogen bonding with carbonyl groups or electron-rich residues in parasitic enzymes further stabilizes drug-target complexes, contributing to improved binding affinity and selectivity [8].

Rationale for Methyl and Bromine Substituents in Antiparasitic Drug Design

The strategic incorporation of N-1 methylation and C-7 bromination in quinolin-4(1H)-one derivatives addresses multiple challenges in antiparasitic drug development:

  • N-1 Methylation:
  • Metabolic Stabilization: Blocking metabolic oxidation at the N-1 position significantly reduces phase I deactivation, as demonstrated by the design of ganaxolone (a 3β-methylated neurosteroid) which resisted oxidative metabolism [2]. In quinolones, N-methylation similarly protects against cytochrome P450-mediated degradation.
  • Lipophilicity Modulation: Adding a methyl group increases cLogP by ~0.5 units, improving passive diffusion across biological membranes—critical for targeting intracellular parasites like T. brucei. However, excessive lipophilicity is counterbalanced by bromine's electronic effects and solubility-enhancing modifications elsewhere in the molecule.
  • Conformational Restriction: Methylation reduces rotational freedom around the N-1 bond, potentially favoring bioactive conformations and enhancing target affinity [2] [8].

  • C-7 Bromination:

  • Potency Enhancement: Bromine's steric and electronic properties optimize interactions with trypanosomal target proteins (e.g., kinases or reductases). In compound 22a (a brominated quinolinimine), bromine contributed to an exceptional EC~50~ of 0.013 µM against T. brucei, a >30-fold improvement over non-brominated analogs [1].
  • Synergy with Methylation: Bromine's -I effect electronically complements N-1 methylation's electron-donating tendency (+I effect), maintaining balanced electron density across the scaffold. This prevents excessive electron deficiency that could impair binding to eukaryotic targets.

Table 2: Impact of Methyl/Bromine Dual Modification on Key Drug Properties

PropertyN-1 Methyl EffectC-7 Bromo EffectCombined Outcome
cLogP+0.4–0.6+0.4–0.5Managed increase (~0.8–1.1) optimized for membrane penetration
Metabolic StabilityBlocks N-oxidationMay shield adjacent positions from oxidationMarkedly reduced hepatic clearance (e.g., HLM Clint improved from 180 → 30 μL/min/mg in demethylated analogs) [1]
Target AffinityMinor steric influence; may fix conformationHalogen bonding; hydrophobic fillingSynergistic potency enhancement (e.g., EC~50~ improvements from µM → nM)
Aqueous SolubilityNegligible direct effect; may disrupt crystal packingModerate reductionCan be counteracted by adding polar groups (e.g., sp³-hybridized linkers) elsewhere [1]

The molecular hybridization strategy exemplified by 7-bromo-1-methylquinolin-4(1H)-one leverages these synergistic effects. This scaffold served as a key intermediate in generating advanced antiparasitic leads like 10e (EC~50~ 0.19 µM, solubility 990 µM) and 22a, which achieved a 10^9-fold reduction in parasitemia in murine HAT models [1] [6]. Its design directly addresses WHO Target Product Profile requirements: oral bioavailability, CNS penetration for stage II HAT, and efficacy against drug-resistant strains—validating the bromine/methyl dual-functionalization approach for neglected tropical disease drug development [1] [6].

Properties

Product Name

7-Bromo-1-methylquinolin-4(1H)-one

IUPAC Name

7-bromo-1-methylquinolin-4-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-12-5-4-10(13)8-3-2-7(11)6-9(8)12/h2-6H,1H3

InChI Key

YMVHOUZSIDKIBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.